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(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-(propanoyloxy)ethanimidamide
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Overview
Description
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(PROPIONYLOXY)ETHANIMIDAMIDE is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a pyrazole ring substituted with nitro and methyl groups, linked to an ethanimidamide moiety with a propionyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(PROPIONYLOXY)ETHANIMIDAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Nitration and Methylation: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid, followed by methylation using methylating agents like methyl iodide.
Formation of the Ethanimidamide Moiety: The ethanimidamide moiety is introduced through the reaction of the nitrated and methylated pyrazole with ethyl chloroformate and ammonia.
Introduction of the Propionyloxy Group: Finally, the propionyloxy group is added via esterification using propionic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(PROPIONYLOXY)ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(PROPIONYLOXY)ETHANIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(PROPIONYLOXY)ETHANIMIDAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ACETOXY)ETHANIMIDAMIDE: Similar structure but with an acetoxy group instead of a propionyloxy group.
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(BUTYROXY)ETHANIMIDAMIDE: Similar structure but with a butyroxy group instead of a propionyloxy group.
Uniqueness
The uniqueness of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(PROPIONYLOXY)ETHANIMIDAMIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propionyloxy group may confer distinct properties compared to its analogs, affecting its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C10H15N5O4 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] propanoate |
InChI |
InChI=1S/C10H15N5O4/c1-4-9(16)19-13-8(11)5-14-7(3)10(15(17)18)6(2)12-14/h4-5H2,1-3H3,(H2,11,13) |
InChI Key |
KWGGBLXZPSUPAC-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)O/N=C(/CN1C(=C(C(=N1)C)[N+](=O)[O-])C)\N |
Canonical SMILES |
CCC(=O)ON=C(CN1C(=C(C(=N1)C)[N+](=O)[O-])C)N |
Origin of Product |
United States |
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